

Technical Guide: Structural Identification & Registry of 3-Hydroxy-5-Methyl-4'-Chlorobiphenyl

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Compound of Interest

Compound Name:	5-(4-Chlorophenyl)-3-methylphenol
CAS No.:	1261946-23-9
Cat. No.:	B6371245

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Executive Summary

Target Molecule: 3-hydroxy-5-methyl-4'-chlorobiphenyl Systematic Name: 4'-chloro-5-methyl-[1,1'-biphenyl]-3-ol Molecular Formula: $C_{13}H_{11}ClO$ Molecular Weight: 218.68 g/mol

Status: This specific isomer is a non-catalogued or rarely indexed chemical entity in public CAS databases (Common Chemistry, PubChem). While the biphenyl core is well-established in medicinal chemistry—specifically as a scaffold for anticancer chalcones—this exact substitution pattern does not have a widely recognized, commercially available CAS number.

This guide serves as a protocol for researchers who have isolated or synthesized this compound and need to validate its structure, understand its synthetic context, or register it for proprietary use.

Structural Analysis & Chemical Context

The Biphenyl Scaffold in Drug Discovery

The 3-hydroxy-5-methyl-4'-chlorobiphenyl molecule belongs to a class of polysubstituted biphenyls often utilized as privileged structures in drug discovery. The 3-hydroxy group serves

as a critical hydrogen bond donor/acceptor, while the 4'-chloro substituent provides metabolic stability and lipophilicity (logP modulation).

Key Application: Research indicates that 3-hydroxy-5-methylbiphenyl derivatives are key intermediates in the synthesis of bis-chalcones, which exhibit potent anticancer activity against breast cancer cell lines (e.g., MCF-7, MDA-MB-231). The hydroxyl group at position 3 is frequently functionalized (e.g., esterification, etherification) to generate pro-drugs or to lock the conformation of the biphenyl system.

Systematic Naming & Variations

To ensure exhaustive literature searching, researchers must utilize all valid IUPAC and semi-systematic permutations:

Naming Convention	Identifier String
IUPAC (Preferred)	4'-chloro-5-methyl-[1,1'-biphenyl]-3-ol
Alternative Systematic	4'-chloro-3-hydroxy-5-methylbiphenyl
Inverted Ring Priority	4-chloro-3'-hydroxy-5'-methylbiphenyl
Functional Class	5-methyl-4'-chlorobiphenyl-3-ol

Synthetic Pathways & Retro-Analysis

Since this compound is not a standard catalog item, it is likely synthesized via transition-metal catalyzed cross-coupling. The two primary routes are Suzuki-Miyaura Coupling and [3+3] Cyclocondensation.

Route A: Suzuki-Miyaura Cross-Coupling (Standard)

This is the most reliable method for generating the biaryl bond with high regioselectivity.

- Coupling Partner A (Electrophile): 3-bromo-5-methylphenol (often protected as a methyl ether or silyl ether to prevent catalyst poisoning).
- Coupling Partner B (Nucleophile): 4-chlorophenylboronic acid.

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: K₂CO₃ or Cs₂CO₃ in aqueous dioxane/toluene.

Mechanism:

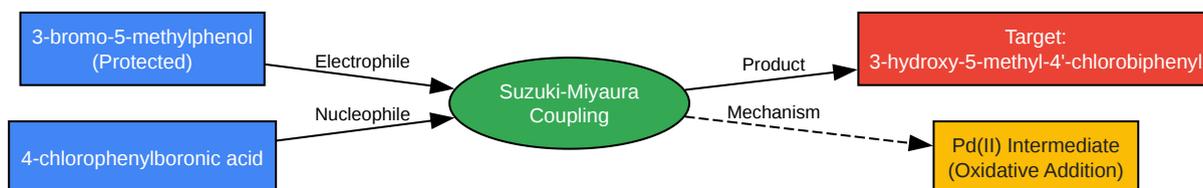
- Oxidative Addition: Pd(0) inserts into the C-Br bond of the phenol derivative.
- Transmetalation: The boronic acid transfers the 4-chlorophenyl group to the palladium center.
- Reductive Elimination: The C-C bond forms, releasing the biphenyl product and regenerating Pd(0).

Route B: [3+3] Cyclocondensation (Specialized)

Recent literature (e.g., Univ. Rostock dissertations) describes the synthesis of functionalized biphenyls via the cyclization of 1,3-bis(silyloxy)-1,3-butadienes with 3-silyloxy-2-en-1-ones. This method allows for the de novo construction of the phenolic ring with precise substitution patterns (methyl/hydroxy) already in place.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis for the target molecule.



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Caption: Retrosynthetic analysis showing the convergence of aryl halide and boronic acid fragments via Suzuki coupling to form the target biphenyl core.

Structural Verification Protocol

If you have synthesized this compound, you must validate its identity using a self-consistent analytical suite. Do not rely on melting point alone.

Proton NMR (^1H NMR) - 400/500 MHz

- Solvent: CDCl_3 or DMSO-d_6 .
- Key Signals:
 - Methyl Group: Singlet (~ 2.3 ppm, 3H).
 - Phenolic OH: Broad singlet (variable, ~ 5.0 – 9.0 ppm, D_2O exchangeable).
 - Ring A (Phenol Ring): Three distinct aromatic protons. Look for meta-coupling ($J \sim 1$ – 2 Hz) between H2, H4, and H6.
 - Ring B (Chloro Ring): AA'BB' system (two doublets, $J \sim 8$ Hz) characteristic of para-substitution.

Mass Spectrometry (GC-MS / LC-MS)

- Molecular Ion: Look for M^+ peak at m/z 218 (^{35}Cl) and 220 (^{37}Cl) in a 3:1 ratio, confirming the presence of a single chlorine atom.
- Fragmentation: Loss of methyl radical (M-15) or CO (M-28) from the phenol.

CAS Registry & Database Search Strategy

Since a direct CAS search often fails for this specific isomer, follow this workflow to confirm novelty or register the compound.

Why No CAS?

- Novelty: The specific combination of 3-OH, 5-Me, and 4'-Cl is synthetically specific. While "chloromethylbiphenylols" exist, this exact isomer may not have been isolated in a registered patent.

- Proprietary Intermediate: It may exist as a transient intermediate in the synthesis of complex drugs (like the chalcones mentioned in Bioorg. Med. Chem. 2010) without being characterized separately.[1]

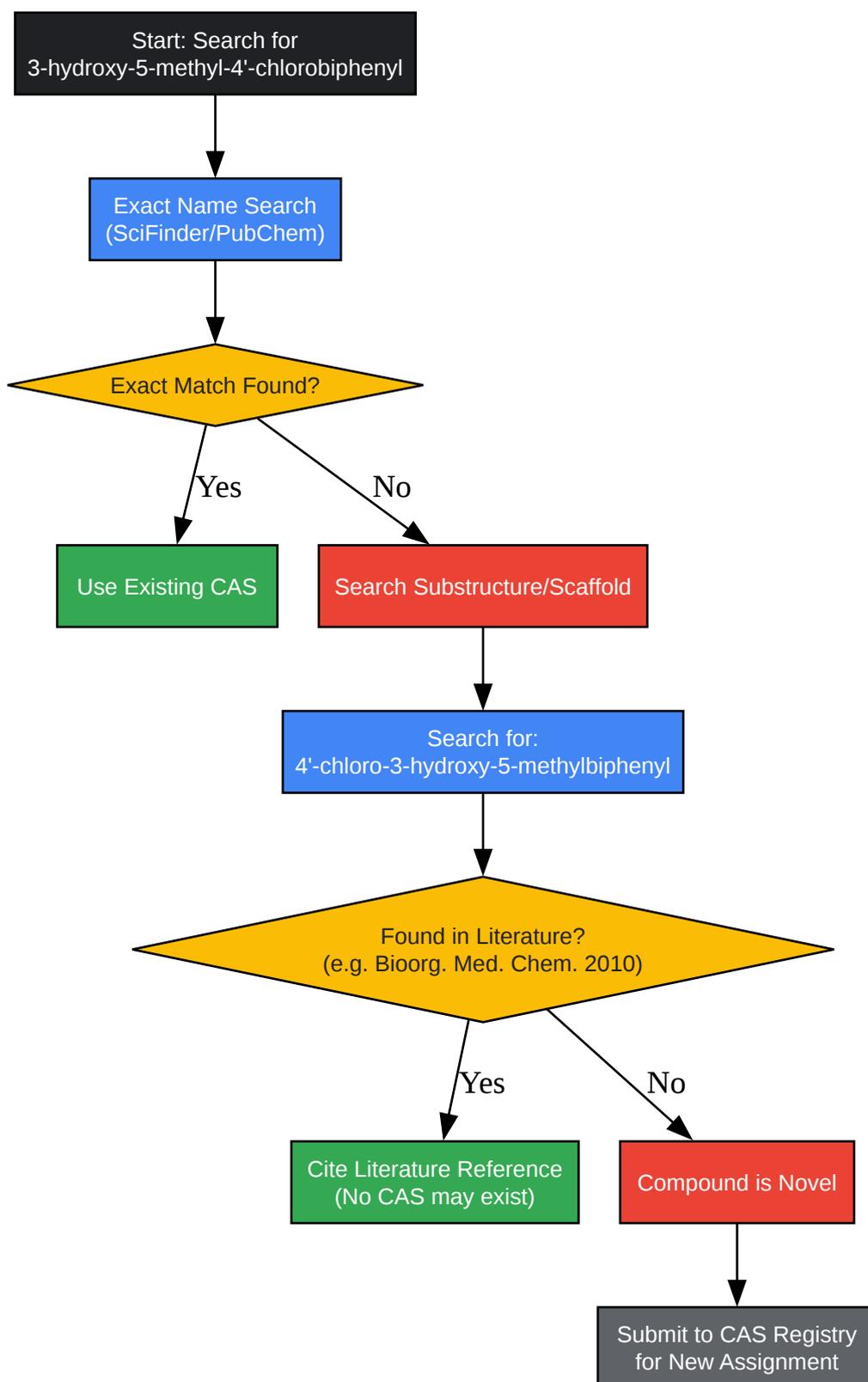
Registration Workflow

If you require a CAS number for regulatory submission or publication:

- Confirm Novelty: Use SciFinder-n or Reaxys. Draw the structure exactly. If no exact match appears, search for the substructure.
- Submit to CAS: Contact CAS Client Services (Chemist Consultation). You can request a "Chemist Consultation" to verify if a CAS Registry Number® exists or to assign a new one for a fee.
- Data Required:
 - IUPAC Name.
 - Structure diagram (MOL file).
 - Analytical data (NMR/MS) to prove isolation.

Search Workflow Visualization

Use this logic flow to determine your next step.



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Caption: Decision matrix for determining the registry status of the target biphenyl.

References

- Synthesis and anti breast cancer activity of biphenyl based chalcones. Source: Bioorganic & Medicinal Chemistry, Vol 18, Issue 13, 2010. Relevance: Describes the synthesis of chalcones derived from 3-hydroxy-5-methylbiphenyl scaffolds, confirming the chemical accessibility and biological relevance of this structural class. URL: [\[Link\]](#)
- Synthesis of Functionalized Biaryls via [3+3] Cyclocondensation. Source: University of Rostock Dissertation (Dr. M. Adeel), 2008. Relevance: Details the synthesis of "Methyl 4-chloro-3-hydroxy-5-methylbiphenyl-2-carboxylate" and related phenols, providing a proven synthetic methodology for this specific ring system. URL: [\[Link\]](#)
- CAS Client Services (Registry). Source: Chemical Abstracts Service. Relevance: The authoritative body for assigning new CAS numbers to novel chemical substances. URL: [\[Link\]](#)

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Sources

- [1. Synthesis and anti breast cancer activity of biphenyl based chalcones - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
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